3,4-Difluoro-2-methoxybenzyl bromide
Description
3,4-Difluoro-2-methoxybenzyl bromide is a halogenated aromatic compound featuring a benzyl bromide core substituted with two fluorine atoms at the 3- and 4-positions and a methoxy group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The fluorine atoms enhance the compound’s stability and influence its reactivity in nucleophilic substitution reactions, while the methoxy group modulates solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(bromomethyl)-3,4-difluoro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZWULQMAYZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluoro-2-methoxybenzyl bromide can be synthesized through several methods. One common method involves the bromination of 3,4-difluoro-2-methoxytoluene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form 3,4-difluoro-2-methoxybenzaldehyde or 3,4-difluoro-2-methoxybenzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol or hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 3,4-Difluoro-2-methoxybenzaldehyde, 3,4-Difluoro-2-methoxybenzoic acid.
Reduction: 3,4-Difluoro-2-methoxybenzyl alcohol, 3,4-Difluoro-2-methoxytoluene.
Scientific Research Applications
3,4-Difluoro-2-methoxybenzyl bromide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-2-methoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon attached to the bromine, leading to the formation of new chemical bonds. The fluorine and methoxy substituents on the benzene ring can influence the reactivity and selectivity of these reactions by affecting the electron density and steric environment around the reactive site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3,4-difluoro-2-methoxybenzyl bromide with structurally related brominated aromatic compounds, highlighting differences in substituent positions, molecular properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity :
- The 3,4-difluoro-2-methoxy substitution pattern balances electron-withdrawing (fluorine) and electron-donating (methoxy) effects, enabling controlled reactivity in nucleophilic substitutions. In contrast, 3,5-difluorobenzyl bromide lacks a methoxy group, leading to faster reaction kinetics but reduced solubility .
- The 3-chloro-4-(trifluoromethoxy) analog () exhibits greater steric hindrance and lipophilicity, favoring applications in hydrophobic environments like pesticidal formulations .
Biological Activity: Sepantronium bromide () demonstrates how benzyl bromide derivatives can be integrated into complex pharmacophores.
Synthetic Utility :
- The 3,6-difluoro-2-methoxy isomer () shares the same molecular formula as the target compound but differs in fluorine placement, which may alter regioselectivity in coupling reactions or metabolic stability in drug candidates .
Toxicity Considerations :
- While methyl bromide () is a simple alkyl bromide with acute neurotoxicity, aromatic bromides like this compound generally exhibit lower volatility and reduced toxicity due to stabilized benzyl intermediates .
Biological Activity
3,4-Difluoro-2-methoxybenzyl bromide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of difluorobenzyl compounds. Its chemical structure can be summarized as follows:
- Molecular Formula : C9H8BrF2O
- Molecular Weight : 251.06 g/mol
- CAS Number : 886499-17-8
The presence of fluorine atoms in the benzyl ring enhances lipophilicity and can influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various biological pathways. Notably, it has been studied for its role in modulating the NLRP3 inflammasome, a critical component of the innate immune response.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is implicated in several inflammatory diseases. Compounds that inhibit this pathway can potentially reduce the secretion of pro-inflammatory cytokines such as IL-1β. Studies have shown that modifications in the chemical structure of benzyl bromides can significantly affect their inhibitory potency against NLRP3:
| Compound | IC50 (μM) | Comments |
|---|---|---|
| This compound | TBD | Potential NLRP3 inhibitor |
| JC124 | 3.25 ± 1.34 | First-generation lead compound |
| YQ128 | 0.30 ± 0.01 | Improved potency |
| MS124 | 0.12 ± 0.01 | Highest potency observed |
The specific structure-activity relationship (SAR) studies suggest that the introduction of fluorine atoms at specific positions on the benzene ring enhances biological activity by improving binding affinity to the target protein .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting IL-1β release in activated macrophages.
- Antitumor Activity : Similar compounds have demonstrated potential in inhibiting tumor cell invasion and proliferation.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the potential applications of this compound.
- In vitro Studies : In a study assessing various difluorobenzyl derivatives, this compound was found to exhibit moderate inhibitory effects on cell lines associated with inflammatory responses.
- Animal Models : In vivo studies using animal models have indicated that modifications to the methoxy group can enhance bioavailability and therapeutic efficacy against inflammatory diseases.
- Clinical Implications : The ability to modulate NLRP3 activity suggests potential applications in treating conditions like rheumatoid arthritis and other autoimmune disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
